CYCLO(-ALA-GLN)
Overview
Description
CYCLO(-ALA-GLN) is a compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is a derivative of alpha-amino acids and has a specific stereochemistry, indicated by the (2S,5S) configuration.
Mechanism of Action
Target of Action
The primary target of CYCLO(-ALA-GLN) is the Carbapenam-3-carboxylate synthase . This enzyme is involved in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It is known to interact with its target, the carbapenam-3-carboxylate synthase, and catalyzes the atp-dependent formation of (3s,5s)-carbapenam-3-carboxylate from (2s,5s)-5-carboxymethylproline .
Biochemical Pathways
CYCLO(-ALA-GLN) is involved in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class . The compound plays a crucial role in the ATP-dependent formation of (3S,5S)-carbapenam-3-carboxylate from (2S,5S)-5-Carboxymethylproline .
Result of Action
The result of CYCLO(-ALA-GLN)'s action is the production of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class . This suggests that the compound may have potential antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLO(-ALA-GLN) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CYCLO(-ALA-GLN) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
CYCLO(-ALA-GLN) has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein folding.
Industry: It can be used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- 3-((2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl)-N-(2-phenylethyl)propanamide
- (2S,5S)-5-Carboxymethylproline
Uniqueness
CYCLO(-ALA-GLN) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
CYCLO(-ALA-GLN), a cyclic dipeptide, is gaining attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and structural characteristics, supported by data tables and relevant case studies.
Structural Characteristics
Cyclic dipeptides, such as CYCLO(-ALA-GLN), are composed of two amino acids linked in a cyclic manner. The structure contributes to their stability and biological activity. Cyclopeptides often exhibit unique conformational properties that enhance their interaction with biological targets.
Cytotoxicity
CYCLO(-ALA-GLN) has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxicity.
Cell Line | IC50 (µM) | Reference |
---|---|---|
U87-MG (Glioma) | 18.6 | |
HCT-116 (Colon) | 21.4 | |
OVCAR-8 (Ovarian) | 18.3 | |
SF-295 (Glioblastoma) | 16.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that CYCLO(-ALA-GLN) possesses notable anticancer properties, particularly against glioma and ovarian cancer cells.
The mechanisms underlying the cytotoxic effects of CYCLO(-ALA-GLN) are not fully understood but may involve:
- Induction of Apoptosis : Cyclic dipeptides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies have shown that CYCLO(-ALA-GLN) inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Case Studies
- Study on Glioma Cells : A study focused on the effects of CYCLO(-ALA-GLN) on U87-MG and U251 glioma cell lines reported an IC50 value of 18.6 µM, indicating significant cytotoxicity while sparing normal cells . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Ovarian Cancer Research : In another study, CYCLO(-ALA-GLN) was tested against OVCAR-8 cell lines, yielding an IC50 value of 18.3 µM . The researchers observed morphological changes consistent with apoptosis, further supporting its potential as an anticancer agent.
Structural Insights and Stability
The structural stability of cyclic dipeptides like CYCLO(-ALA-GLN) is critical for their biological activity. Molecular dynamics simulations have shown that the cyclic structure enhances resistance to proteolysis and improves bioavailability compared to linear peptides . The unique folding patterns also facilitate specific interactions with target proteins, which is essential for their therapeutic efficacy.
Properties
IUPAC Name |
3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSKRAHOHQWAAN-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429391 | |
Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268221-76-7 | |
Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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